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Compound of Interest

Compound Name:
3,4-dibromo-1H-pyrrolo[2,3-

c]pyridine

CAS No.: 1190318-87-6

Cat. No.: B3219499

Get Quote

Executive Summary: Beyond the "Privileged" 7-
Azaindole
While 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is widely recognized as a "privileged" scaffold for

kinase inhibition due to its ability to mimic the adenine ring of ATP, the 6-azaindole (1H-

pyrrolo[2,3-c]pyridine) scaffold offers a distinct and underutilized vector for drug discovery.

This guide addresses the specific utility of 6-azaindole. Unlike its 7-isomer, which is designed

primarily for bidentate hinge binding, the 6-azaindole is often employed to:

Modulate Physicochemical Properties: Significantly enhance aqueous solubility compared to

indole and 7-azaindole counterparts.

Avoid Hinge Repulsion: Target kinases where the N7-acceptor position faces a repulsive

steric or electrostatic environment.
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Exploit Solvent Networks: Position the N6 nitrogen to engage water-mediated hydrogen

bond networks in the solvent-exposed region.

Structural Biology & Binding Logic
The Hinge Binder Concept: 7- vs. 6-Azaindole
The primary distinction in kinase drug design between these isomers lies in their interaction

with the hinge region (the linker between the N- and C-lobes of the kinase).

7-Azaindole (Adenine Mimic): The N1-H acts as a donor and N7 acts as an acceptor. This

perfectly complements the backbone carbonyl and amide NH of the hinge residues (e.g., in

BRAF inhibitors like Vemurafenib).

6-Azaindole (Solvent Vector): The N6 nitrogen is positioned away from the standard acceptor

site. If the N1-H binds the hinge carbonyl, the N6 faces the "back" of the pocket or the

solvent front. This allows for unique interactions, such as capturing conserved water

molecules or interacting with flexible loops, without the obligate bidentate constraint.

Visualization: Binding Mode Comparison
The following diagram illustrates the divergent binding logic.
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Caption: Comparative binding topology showing the bidentate hinge lock of 7-azaindole versus

the solvent-interacting vector of 6-azaindole.

Physicochemical Profiling
Data indicates that 6-azaindoles often possess superior solubility profiles compared to their

indole analogs, a critical factor in reducing attrition during lead optimization.

Table 1: Comparative Physicochemical Properties
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Property Indole 7-Azaindole 6-Azaindole

LogP (Lipophilicity) High Moderate Low-Moderate

Aqueous Solubility Low Improved Significantly Improved

Metabolic Stability
Moderate (C3

oxidation)
High High

pKa (Conjugate Acid) ~ -2.4 ~ 4.6 ~ 6.0

H-Bond Capability 1 Donor 1 Donor / 1 Acceptor
1 Donor / 1 Acceptor

(Distal)

Note: The higher pKa of the pyridine nitrogen in 6-azaindole (approx 6.0) compared to 7-

azaindole (approx 4.6) means it is more likely to be protonated at physiological pH, further

aiding solubility.

Synthetic Accessibility & Protocols
Accessing the 6-azaindole core requires specific methodologies distinct from standard indole

synthesis. Two primary routes are recommended for medicinal chemistry campaigns: the

Bartoli Indole Synthesis and the Vilsmeier-Haack Formylation.

Route A: Bartoli Indole Synthesis (Grignard Method)
This is the most versatile route for generating 7-substituted-6-azaindoles from commercially

available nitro-pyridines.

Reaction Logic:

Substrate: 2-substituted-3-nitropyridine.[1]

Reagent: Vinylmagnesium bromide (3-4 equivalents).

Mechanism: [3,3]-sigmatropic rearrangement of the nitroso-alkene intermediate.

Route B: De Novo Ring Construction (Temsavir Route)
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Used in the synthesis of BMS-626529 (Temsavir), this route is scalable and allows for complex

functionalization.

Synthetic Workflow Diagram
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Caption: Scalable synthetic pathway from aminopicolines to functionalized 6-azaindole

scaffolds.

Experimental Protocol: Synthesis of 6-Azaindole
Objective: Preparation of the parent 1H-pyrrolo[2,3-c]pyridine scaffold.

Reagents:
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2-Chloro-3-nitropyridine (1.0 eq)

Vinylmagnesium bromide (1.0 M in THF, 3.5 eq)

Anhydrous THF

Saturated NH₄Cl solution

Step-by-Step Methodology:

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 2-Chloro-3-

nitropyridine and dissolve in anhydrous THF (0.2 M concentration).

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature

control is essential to prevent polymerization of the vinyl Grignard.

Addition: Add Vinylmagnesium bromide dropwise over 20 minutes via syringe pump. The

solution will turn deep dark/brown.

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.

Quench: Pour the reaction mixture into a rapidly stirring saturated NH₄Cl solution (0°C).

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

Na₂SO₄, and concentrate.

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Yield Expectation: 30-45% (Typical for Bartoli on pyridines).

Case Study: Clinical Validation
While many kinase inhibitors utilize 7-azaindole, the 6-azaindole scaffold has achieved FDA

approval in the form of Fostemsavir (BMS-663068), a prodrug of Temsavir.[2]

Drug: Fostemsavir (Rukobia).

Target: HIV-1 gp120 (Attachment Inhibitor).
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Relevance to Kinase Discovery: The development of Temsavir proved that the 6-azaindole

scaffold is:

Druggable: Orally bioavailable (as prodrug).

Scalable: Can be manufactured on a multi-kilogram scale.

Safe: Generally well-tolerated in chronic dosing.

Kinase Applications: Research has identified 6-azaindole derivatives with nanomolar potency

against VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) and JAK2 (Janus Kinase

2), utilizing the scaffold to tune selectivity against off-target kinases that require the N7-

interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubs.acs.org/doi/10.1021/jo0111614
https://pmc.ncbi.nlm.nih.gov/articles/PMC7736151/
https://www.researchgate.net/publication/264991417_Synthesis_of_the_6-Azaindole_Containing_HIV-1_Attachment_Inhibitor_Pro-drug_BMS-663068
https://pubmed.ncbi.nlm.nih.gov/29311509/
https://pubmed.ncbi.nlm.nih.gov/29311509/
https://img01.pharmablock.com/pdf/guanwang/5_6.pdf
https://www.benchchem.com/product/b3219499/docs#6-azaindole-scaffolds-for-kinase-inhibitor-discovery-a-technical-guide
https://www.benchchem.com/product/b3219499/docs#6-azaindole-scaffolds-for-kinase-inhibitor-discovery-a-technical-guide
https://www.benchchem.com/product/b3219499/docs#6-azaindole-scaffolds-for-kinase-inhibitor-discovery-a-technical-guide
https://www.benchchem.com/product/b3219499/docs#6-azaindole-scaffolds-for-kinase-inhibitor-discovery-a-technical-guide
https://www.benchchem.com/product/b3219499?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3219499?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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